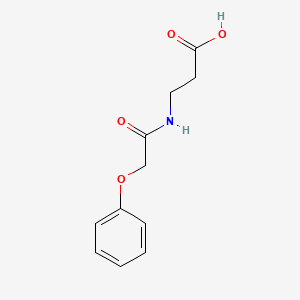
N-(phenoxyacetyl)-beta-alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(phenoxyacetyl)-beta-alanine, commonly known as fenobam, is a selective negative allosteric modulator of metabotropic glutamate receptor 5 (mGluR5). It is a non-competitive antagonist that inhibits the binding of glutamate to mGluR5, thereby reducing its activity. Fenobam has been widely used as a research tool to study the role of mGluR5 in various physiological and pathological conditions.
作用机制
Fenobam acts as a negative allosteric modulator of N-(phenoxyacetyl)-beta-alanine by binding to a site distinct from the glutamate binding site. This results in a reduction in N-(phenoxyacetyl)-beta-alanine activity, which in turn leads to a decrease in the release of glutamate and other neurotransmitters. The mechanism of action of fenobam is complex and involves multiple signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, the mammalian target of rapamycin (mTOR) pathway, and the cyclic adenosine monophosphate (cAMP) pathway.
Biochemical and Physiological Effects
Fenobam has been shown to have a wide range of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of protein synthesis, and the reduction of oxidative stress. It has also been shown to have anti-inflammatory and neuroprotective effects. Fenobam has been found to improve cognitive function in animal models and patients with Fragile X syndrome, suggesting that it may have therapeutic potential for the treatment of cognitive impairments.
实验室实验的优点和局限性
Fenobam has several advantages as a research tool, including its high selectivity for N-(phenoxyacetyl)-beta-alanine, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, it also has some limitations, including its limited solubility in water and its potential off-target effects on other receptors.
未来方向
There are several future directions for the research on fenobam, including the investigation of its therapeutic potential for the treatment of neurological disorders, the development of more selective N-(phenoxyacetyl)-beta-alanine modulators, and the exploration of its effects on other signaling pathways and neurotransmitter systems. Additionally, further studies are needed to elucidate the mechanisms underlying the effects of fenobam on synaptic plasticity and protein synthesis, as well as its potential role in the regulation of neuroinflammation and oxidative stress.
合成方法
Fenobam can be synthesized by the reaction of phenoxyacetic acid with N-carbobenzyloxy-beta-alanine in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction yields N-(phenoxyacetyl)-beta-alanine, which can be purified by recrystallization from ethanol.
科学研究应用
Fenobam has been used as a research tool to study the role of N-(phenoxyacetyl)-beta-alanine in various physiological and pathological conditions, including anxiety, depression, addiction, autism, and Fragile X syndrome. It has been shown to reduce anxiety-like behavior in animal models and improve cognitive function in patients with Fragile X syndrome. Fenobam has also been investigated as a potential therapeutic agent for the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia.
属性
IUPAC Name |
3-[(2-phenoxyacetyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c13-10(12-7-6-11(14)15)8-16-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLYVRFNSQHNJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(phenoxyacetyl)-beta-alanine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide](/img/structure/B5207844.png)
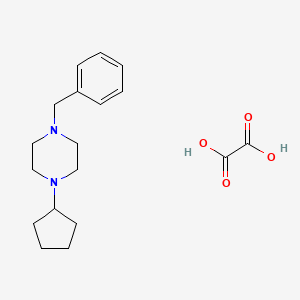
![1-[3-(4-methyl-1-piperazinyl)propyl]-2-phenyl-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5207851.png)
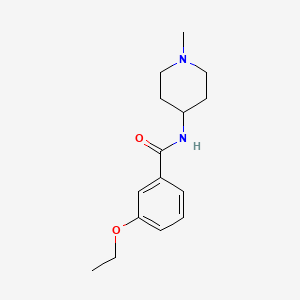
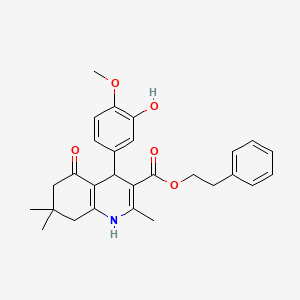
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(3-phenylpropyl)glycinamide](/img/structure/B5207872.png)
![2-[(1-benzyl-2,5-dioxo-3-pyrrolidinyl)thio]-N-phenylacetamide](/img/structure/B5207877.png)

![methyl 2-{[(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate](/img/structure/B5207896.png)
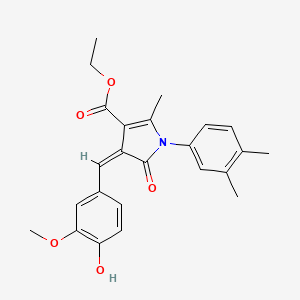
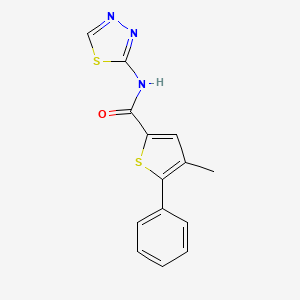
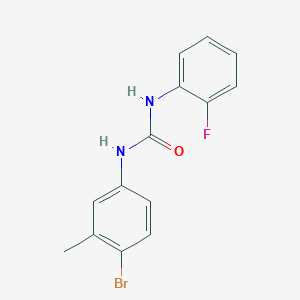

![2-(2-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-quinolinecarboxamide](/img/structure/B5207935.png)